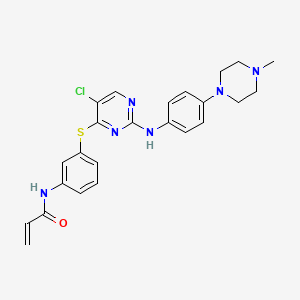
N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide
Descripción general
Descripción
This compound is a member of piperazines . It has a role as a tyrosine kinase inhibitor and an antineoplastic agent . It is also a member of pyrimidines and an organochlorine compound .
Synthesis Analysis
A series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis
The molecular formula of the compound is C24H25ClN6O2 . The crystal structure of the Jak3 Kinase Domain covalently bound to this compound has been reported .Physical And Chemical Properties Analysis
The molecular weight of the compound is 464.9 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not available in the retrieved literature.Aplicaciones Científicas De Investigación
Application in JAK3 Inhibition
- Scientific Field : Biochemistry and Pharmacology .
- Summary of Application : This compound has been used as a covalent inhibitor of Janus Kinase 3 (JAK3), a protein involved in immune cell signaling .
- Methods of Application : The compound was co-crystallized with the JAK3 kinase domain, and the structure was solved using X-ray diffraction .
- Results : The compound was found to be a potent and selective inhibitor of JAK3, providing a useful tool for studying JAK3-dependent biology .
Application in EGFR Inhibition
- Scientific Field : Biochemistry and Oncology .
- Summary of Application : This compound has been used as an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), a protein often mutated in various types of cancer .
- Methods of Application : The compound was co-crystallized with the EGFR kinase domain, and the structure was solved using X-ray diffraction .
- Results : The compound was found to be a potent and specific inhibitor of EGFR, providing a useful tool for studying EGFR-dependent biology .
Application in HepG2 Cell Cycle Arrest
- Scientific Field : Cell Biology and Oncology .
- Summary of Application : This compound has been used to induce cell cycle arrest and apoptosis in HepG2 cells .
- Methods of Application : The compound was applied to HepG2 cells, and the effects on cell cycle progression and apoptosis were measured .
- Results : The compound was found to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins caspase-3 and Bax, and a decrease in Bcl-2 activity .
Application in BTK Inhibition
- Scientific Field : Biochemistry and Immunology .
- Summary of Application : This compound has been found to inhibit Bruton’s tyrosine kinase (BTK), a protein involved in B cell development .
- Methods of Application : The compound was applied to cells expressing BTK, and the effects on BTK activity were measured .
- Results : The compound was found to inhibit BTK with an IC50 value of 4.7 nM .
Application in Inhibition of Mutant-Selective Epidermal Growth Factor Receptor (EGFR)
- Scientific Field : Biochemistry and Oncology .
- Summary of Application : This compound has been identified as a potent mutant-selective EGFR inhibitor .
- Methods of Application : The compound was applied to cells expressing mutant EGFR, and the effects on EGFR activity were measured .
- Results : The compound exhibited a moderate IC50 value of 28.8 nM against EGFR and an excellent IC50 value of 4.7 nM against BTK .
Application in Inducing Cell Cycle Arrest and Apoptosis in HepG2 Cells
- Scientific Field : Cell Biology and Oncology .
- Summary of Application : This compound has been used to induce cell cycle arrest and apoptosis in HepG2 cells .
- Methods of Application : The compound was applied to HepG2 cells, and the effects on cell cycle progression and apoptosis were measured .
- Results : The compound was found to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Propiedades
IUPAC Name |
N-[3-[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]sulfanylphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6OS/c1-3-22(32)27-18-5-4-6-20(15-18)33-23-21(25)16-26-24(29-23)28-17-7-9-19(10-8-17)31-13-11-30(2)12-14-31/h3-10,15-16H,1,11-14H2,2H3,(H,27,32)(H,26,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIISCIGBPUVZBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)SC4=CC=CC(=C4)NC(=O)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659652 | |
| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)thio)phenyl)acrylamide | |
CAS RN |
1214265-57-2 | |
| Record name | N-[3-[[5-Chloro-2-[[4-(4-methyl-1-piperazinyl)phenyl]amino]-4-pyrimidinyl]thio]phenyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214265-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-({5-Chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl}sulfanyl)phenyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)
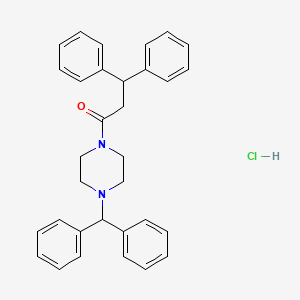
![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)
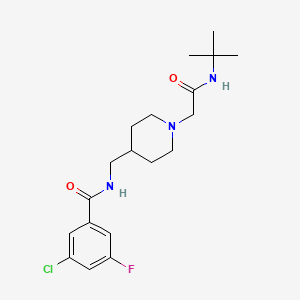

![[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]boronic acid](/img/structure/B611925.png)
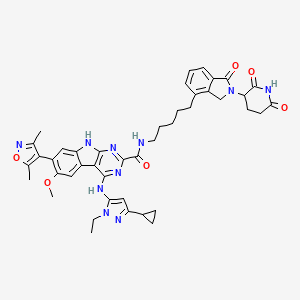

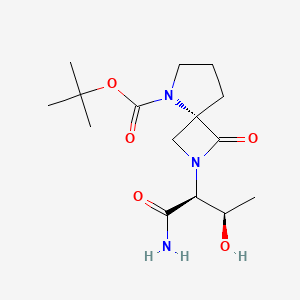
![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
![6-methyl-11-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B611934.png)
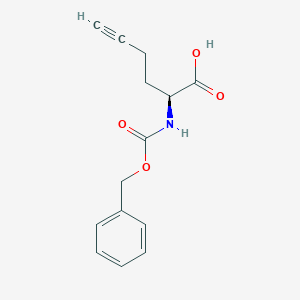
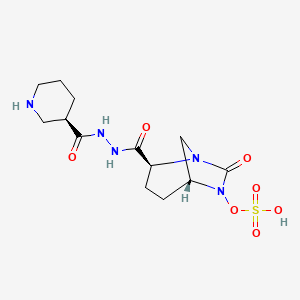
![5-chloro-N-[[(5R)-2-oxo-3-[4-(2-oxopyridin-1-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B611937.png)